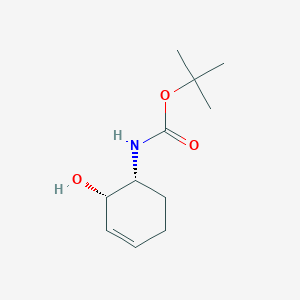
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate: is a chemical compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a cyclohexene ring with a hydroxyl group and a carbamate moiety.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and tert-butyl carbamate.
Reaction Conditions: The reaction involves the hydroxylation of cyclohexene to introduce the hydroxyl group at the 2-position. This can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Carbamate Formation: The hydroxylated cyclohexene is then reacted with tert-butyl carbamate under basic conditions to form the desired carbamate compound. Common bases used in this step include sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate.
Chemical Reactions Analysis
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in biological research to study enzyme interactions and metabolic pathways involving carbamate compounds.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism, by binding to the active site and preventing substrate access.
Receptor Modulation: It may modulate the activity of specific receptors in the nervous system, leading to altered signaling pathways and physiological responses.
Metabolic Pathways: The compound can be metabolized by enzymes in the liver, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate can be compared with other similar compounds:
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate: This compound has a similar structure but with a cyclobutyl ring instead of a cyclohexene ring.
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate: This compound features a hydroxymethyl group and a cyclopentyl ring, leading to distinct chemical properties and applications.
rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate:
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-9,13H,4,6H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
GFNJPJIUFYCIIB-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC=C[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















